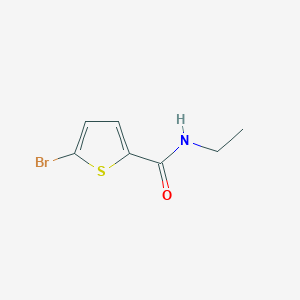

5-bromo-N-ethylthiophene-2-carboxamide

描述

Chemical Structure: 5-Bromo-N-ethylthiophene-2-carboxamide (CAS 908518-19-4) is a thiophene-based carboxamide derivative with a bromine substituent at position 5 of the thiophene ring and an ethyl group attached to the carboxamide nitrogen. Its molecular formula is C₇H₈BrNOS, with a molecular weight of 234.12 g/mol .

属性

IUPAC Name |

5-bromo-N-ethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZJXRSQHCIODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589329 | |

| Record name | 5-Bromo-N-ethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908518-19-4 | |

| Record name | 5-Bromo-N-ethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-N-ethyl-2-thiophenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethylthiophene-2-carboxamide typically involves the bromination of N-ethylthiophene-2-carboxamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in the desired purity and yield .

化学反应分析

Types of Reactions

5-Bromo-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of thiophene, including 5-bromo-N-ethylthiophene-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for the metabolic reprogramming of cancer cells. Inhibition of LDH has been linked to reduced cellular proliferation and increased apoptosis in various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) .

2. Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various bacterial strains. Research has indicated that thiophene derivatives can inhibit Gram-positive bacteria effectively. The presence of the thiophene moiety enhances this antimicrobial activity, making it a candidate for developing new antibacterial agents .

3. Enzyme Inhibition

this compound is being investigated for its ability to inhibit specific enzymes involved in metabolic diseases. For instance, it may affect 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in cortisol metabolism. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance the compound's inhibitory effects against these enzymes .

Material Science Applications

1. Organic Electronics

The electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of regioregular thiophene-based polymers has been explored for their potential use in creating efficient electronic devices .

Agrochemical Applications

This compound can serve as a precursor for synthesizing various agrochemicals, including herbicides and insecticides. Its derivatives have been investigated for efficacy in controlling agricultural pests and weeds, contributing to sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Inhibits LDH; effective against Gram-positive bacteria |

| Material Science | Organic electronics | Potential use in OLEDs and OPVs |

| Agrochemicals | Herbicides, insecticides | Efficacy in pest control |

Case Studies and Research Findings

1. Antitumor Activity

A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against lung cancer cell lines (A549, HCC827). The IC50 values ranged from 8μg/mL to 16μg/mL, indicating potential for further development as anticancer agents .

2. Antimicrobial Evaluation

In another investigation, related compounds were tested against Staphylococcus aureus and Bacillus subtilis. Results indicated that the presence of a bromine atom significantly enhanced antimicrobial activity compared to non-brominated analogs .

3. Mechanistic Insights

Research has shown that thiophene derivatives can disrupt cellular processes such as tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism was similarly observed in studies involving this compound .

作用机制

The mechanism of action of 5-bromo-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Carboxamide Nitrogen

Key Observations :

- Ethyl vs.

- Allyl vs. Alkyl Chains : The allyl group introduces unsaturation, enabling participation in click chemistry or polymerization, unlike saturated ethyl or propyl chains.

Core Heterocyclic Modifications

Key Observations :

- Benzothiophene vs. Thiophene : Benzothiophene derivatives (e.g., CAS 391224-26-3) exhibit extended conjugation, improving stability and binding affinity in biological systems.

- Oxazole vs. Thiophene : The oxazole ring (CAS 477546-49-9) introduces electronegativity, altering electronic properties and hydrogen bonding capacity compared to thiophene.

Pharmacological and Material Science Relevance

A. Medicinal Chemistry

- This compound : The ethyl group optimizes solubility and target engagement, making it a candidate for protease or kinase inhibitors.

- Pyridinyl Derivatives (e.g., CAS 1468774-80-2): The pyridine ring introduces basic nitrogen, improving aqueous solubility and bioavailability .

B. Material Science

- Allyl-Substituted Analogues (e.g., CAS 392238-35-6): Suitable for cross-linking in conductive polymers due to unsaturated bonds.

- Cyano-Substituted Derivatives (e.g., CAS 391224-26-3): Serve as precursors for functionalization via nitrile chemistry .

生物活性

5-Bromo-N-ethylthiophene-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination of Thiophene : Thiophene is treated with bromine to introduce the bromine atom at the 5-position.

- Formation of Carboxamide : The resulting brominated thiophene is reacted with ethylamine to form the carboxamide group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. Notably, it has shown significant activity against resistant strains such as Klebsiella pneumoniae and Salmonella Typhi.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating potent antibacterial activity .

- Mechanism of Action : The compound's mechanism is believed to involve interactions with bacterial proteins, leading to disruption of cellular functions. In silico studies suggest hydrogen bonding and hydrophobic interactions with target proteins .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, although detailed mechanisms remain under investigation.

Case Studies and Experimental Results

-

Antibacterial Efficacy :

- A study demonstrated that derivatives of thiophene compounds, including this compound, showed promising antibacterial activity with low MIC values against resistant strains .

- Another research indicated that the compound could serve as a lead for developing new antibacterial agents due to its effectiveness against multi-drug resistant bacteria.

- Molecular Docking Studies :

The precise mechanism of action for this compound is not fully elucidated but is thought to involve:

- Target Interaction : The compound likely interacts with specific receptors or enzymes within microbial cells, leading to inhibition of growth or cell death.

- Chemical Structure Influence : The presence of the bromine atom and the thiophene ring enhances its reactivity and potential binding affinity to biological targets.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae ST147 | 0.39 | Effective against resistant strains |

| Antibacterial | Salmonella Typhi | Variable | Potential lead for new drug development |

| Anticancer | Various cancer cell lines | Under study | Mechanism and efficacy still under research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。